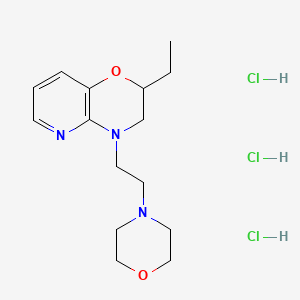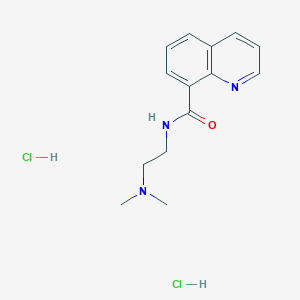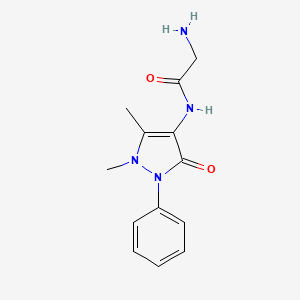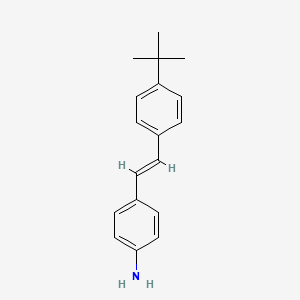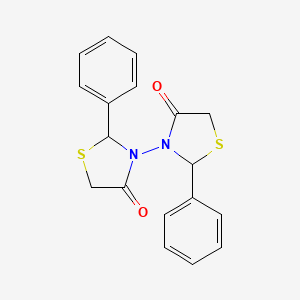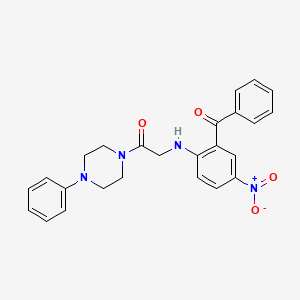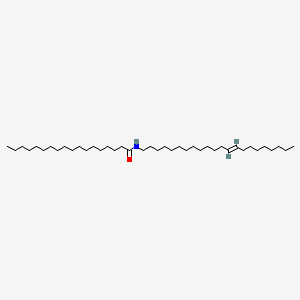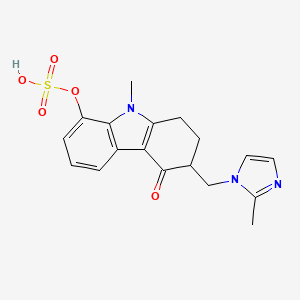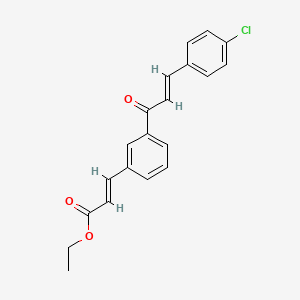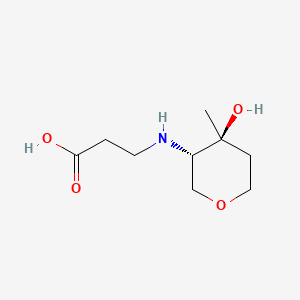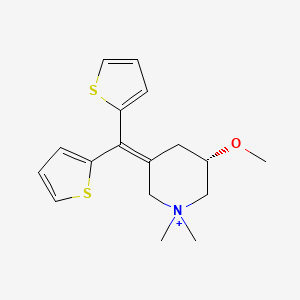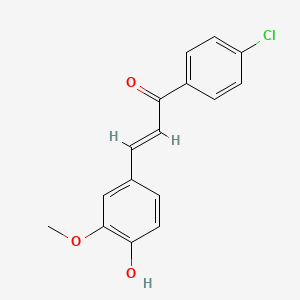
(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a chlorine atom on one phenyl ring and hydroxyl and methoxy groups on the other phenyl ring makes this compound particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: Research has shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.
Industry: In the industrial sector, the compound is used in the development of new materials, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxy group.
(E)-1-(4’-Methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of a chlorine atom.
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.
Propriétés
Numéro CAS |
152809-69-3 |
|---|---|
Formule moléculaire |
C16H13ClO3 |
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+ |
Clé InChI |
KCTNGNPVURILGU-KRXBUXKQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


